molecular formula C13H13BrN4S B11530151 8-bromo-5-methyl-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

8-bromo-5-methyl-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11530151
M. Wt: 337.24 g/mol
InChI Key: DRLWKFKQVLEOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-5-methyl-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-5-methyl-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-bromo-5-methyl-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Mechanism of Action

The mechanism of action of 8-bromo-5-methyl-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, thereby modulating their activity and leading to the observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromo group in 8-bromo-5-methyl-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole imparts unique reactivity and potential biological activity compared to similar compounds. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C13H13BrN4S

Molecular Weight

337.24 g/mol

IUPAC Name

8-bromo-5-methyl-3-propan-2-ylsulfanyl-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C13H13BrN4S/c1-7(2)19-13-15-12-11(16-17-13)9-6-8(14)4-5-10(9)18(12)3/h4-7H,1-3H3

InChI Key

DRLWKFKQVLEOPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC2=C(C3=C(N2C)C=CC(=C3)Br)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.